Cas no 1830761-89-1 (2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine)

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine is a specialized piperazine derivative featuring a methoxyphenyl group and a nitrobenzenesulfonyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of the nitrobenzenesulfonyl group enhances its utility as a protecting group or intermediate in synthetic pathways, while the methoxyphenyl substitution may influence binding affinity in receptor-targeted applications. Its well-defined structure allows for precise modifications, making it valuable for developing novel therapeutic agents or biochemical probes. The compound is typically characterized by high purity and stability, ensuring reliable performance in research and development settings.
2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine structure
1830761-89-1 structure
Product name:2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine
CAS No:1830761-89-1
MF:C17H19N3O5S
Molecular Weight:377.41486287117
CID:5964919
PubChem ID:120763408

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1830761-89-1
    • 2-(2-methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine
    • EN300-1167354
    • 2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine
    • インチ: 1S/C17H19N3O5S/c1-25-17-5-3-2-4-15(17)16-12-18-10-11-19(16)26(23,24)14-8-6-13(7-9-14)20(21)22/h2-9,16,18H,10-12H2,1H3
    • InChIKey: BZZIQLUXXVZOJY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCNCC1C1C=CC=CC=1OC)(=O)=O

計算された属性

  • 精确分子量: 377.10454189g/mol
  • 同位素质量: 377.10454189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 580
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • XLogP3: 1.7

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1167354-2.5g
1830761-89-1
2.5g
$1428.0 2023-06-08
Enamine
EN300-1167354-10000mg
1830761-89-1
10000mg
$3315.0 2023-10-03
Enamine
EN300-1167354-5000mg
1830761-89-1
5000mg
$2235.0 2023-10-03
Enamine
EN300-1167354-0.05g
1830761-89-1
0.05g
$612.0 2023-06-08
Enamine
EN300-1167354-0.25g
1830761-89-1
0.25g
$670.0 2023-06-08
Enamine
EN300-1167354-50mg
1830761-89-1
50mg
$647.0 2023-10-03
Enamine
EN300-1167354-0.5g
1830761-89-1
0.5g
$699.0 2023-06-08
Enamine
EN300-1167354-100mg
1830761-89-1
100mg
$678.0 2023-10-03
Enamine
EN300-1167354-1000mg
1830761-89-1
1000mg
$770.0 2023-10-03
Enamine
EN300-1167354-5.0g
1830761-89-1
5g
$2110.0 2023-06-08

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine 関連文献

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazineに関する追加情報

Introduction to 2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine (CAS No. 1830761-89-1)

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine, identified by the CAS number 1830761-89-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a methoxyphenyl group and a nitrobenzenesulfonyl moiety, contribute to its unique chemical properties and biological interactions.

The nitrobenzenesulfonyl substituent in 2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine plays a crucial role in modulating its pharmacological effects. Nitroaromatic compounds are well-documented for their role in various therapeutic mechanisms, including modulation of enzyme activity and interaction with biological targets. In particular, the nitro group can participate in redox reactions, which may be exploited for therapeutic purposes in conditions where oxidative stress is a contributing factor.

Recent advancements in medicinal chemistry have highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. The piperazine ring itself is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors. The combination of the methoxyphenyl and nitrobenzenesulfonyl groups in CAS No. 1830761-89-1 creates a complex molecular framework that may enhance binding affinity and selectivity towards specific biological targets.

One of the most promising areas of research involving 2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine is its potential as an intermediate in the synthesis of more complex pharmaceutical compounds. The structural versatility of this molecule allows for further functionalization, enabling researchers to design derivatives with enhanced pharmacological properties. For instance, modifications to the methoxyphenyl group could alter electronic distribution and influence interactions with biological targets, while changes to the nitrobenzenesulfonyl moiety might affect metabolic stability and bioavailability.

In vitro studies have begun to explore the biological activity of CAS No. 1830761-89-1, revealing intriguing potential applications. Initial research suggests that this compound may exhibit properties relevant to central nervous system (CNS) disorders, given the known affinity of piperazine derivatives for CNS receptors. Furthermore, the presence of both electron-withdrawing and electron-donating groups in its structure suggests that it may have dual functionality, allowing it to interact with multiple targets simultaneously.

The synthesis of 2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include nitration of benzenesulfonyl chloride followed by condensation with 2-methoxyaniline in the presence of a base catalyst. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for further research and development.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between CAS No. 1830761-89-1 and potential biological targets. These studies often involve docking simulations to predict binding affinities and identify key interaction points. The results from such simulations can guide medicinal chemists in designing more effective derivatives by highlighting regions for structural optimization.

The pharmacokinetic properties of 2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine are also under investigation to assess its suitability for clinical applications. Factors such as solubility, stability, and metabolic pathways are critical determinants of a drug's efficacy and safety profile. Preliminary data suggest that this compound may exhibit favorable solubility characteristics, which could enhance oral bioavailability—a crucial factor for therapeutic agents intended for systemic administration.

Future research directions for CAS No. 1830761-89-1 include exploring its potential as a lead compound for drug discovery programs targeting neurological disorders, inflammatory conditions, and other diseases where piperazine derivatives have shown promise. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating laboratory findings into viable therapeutic options.

The growing interest in nitroaromatic compounds like 2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine underscores their significance in modern drug development. As our understanding of biological mechanisms continues to evolve, compounds with unique structural features such as this one will play an increasingly important role in addressing unmet medical needs.

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